
Sibutramine-d6
Descripción general
Descripción
Sibutramine-d6 (C₁₇H₂₀D₆ClN; CAS 1216544-25-0) is a deuterium-labeled analog of sibutramine, a serotonin-norepinephrine reuptake inhibitor (SNRI) formerly used as an appetite suppressant. The incorporation of six deuterium atoms at specific positions (typically methyl groups) enhances its utility as an internal standard in quantitative analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). This isotopic labeling minimizes interference from non-deuterated sibutramine in pharmacokinetic and metabolic studies, ensuring precise quantification .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Sibutramine-d6 involves the incorporation of deuterium atoms into the sibutramine molecule. This can be achieved through several synthetic routes, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium atoms using deuterated reagents under specific reaction conditions.
Deuterated Precursors: Using deuterated starting materials in the synthesis of sibutramine can lead to the formation of this compound. This approach ensures that the deuterium atoms are incorporated at specific positions in the molecule.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process may include steps such as:
Deuteration: Introduction of deuterium atoms into the precursor molecules.
Purification: Separation and purification of the deuterated product using techniques such as chromatography.
Quality Control: Ensuring the final product meets the required specifications for research and industrial applications.
Análisis De Reacciones Químicas
Types of Reactions: Sibutramine-d6 can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Replacement of functional groups with other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Reagents such as halogens and nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.
Aplicaciones Científicas De Investigación
Pharmacokinetic Studies
Sibutramine-d6 is particularly valuable in pharmacokinetic studies due to its isotopic labeling. The use of deuterated compounds allows for more precise tracking of drug metabolism and distribution within biological systems. Studies employing this compound can provide insights into:
- Metabolic Pathways : Understanding how sibutramine is metabolized in the liver, primarily through the cytochrome P450 system, can be enhanced using deuterated versions .
- Bioavailability : Investigating the absorption and bioavailability of sibutramine in different populations or under varying conditions.
Weight Management Research
Numerous studies have explored the efficacy of sibutramine in weight loss interventions. Research utilizing this compound can help clarify:
- Long-term Weight Loss Outcomes : A randomized controlled trial indicated that patients receiving sibutramine maintained significant weight loss over 12 months compared to those on a placebo .
- Impact on Body Composition : Case studies have demonstrated reductions in body mass index (BMI), waist circumference, and body fat percentage among participants using sibutramine as part of a comprehensive weight management program .
Cardiovascular Risk Assessment
Given the cardiovascular concerns associated with sibutramine use, research involving this compound can help assess:
- Cardiovascular Outcomes : Studies have shown that sibutramine may increase heart rate and blood pressure, raising concerns about its safety in patients with pre-existing conditions .
- Mechanisms of Cardiovascular Effects : Investigating how sibutramine influences markers such as insulin resistance and lipid profiles can provide insights into its broader metabolic impacts .
Behavioral and Psychological Effects
Research has also focused on the psychological aspects of weight loss with sibutramine treatment:
- Influence on Sexual Function : A study indicated that weight reduction through sibutramine could positively affect sexual function in women .
- Psychological Well-being : Understanding how appetite suppression correlates with mood changes and overall psychological health during treatment.
Table 1: Summary of Clinical Trials Involving Sibutramine
Table 2: Cardiovascular Effects Associated with Sibutramine
Effect | Observed Change |
---|---|
Heart Rate Increase | +1.5 bpm |
Blood Pressure Change | Variable; slight increases reported |
Adverse Events | Low incidence; monitored closely |
Case Study 1: Weight Management Program
A cohort study involving obese patients receiving sibutramine alongside behavioral therapy showed significant improvements in weight loss metrics and metabolic health markers over a year-long intervention.
Case Study 2: Cardiovascular Monitoring
In a high-risk population with pre-existing cardiovascular conditions, monitoring revealed that while some patients experienced increased heart rates, overall adverse events were minimal, suggesting that careful patient selection is crucial for safe use.
Mecanismo De Acción
Sibutramine-d6 exerts its effects by inhibiting the reuptake of norepinephrine, serotonin, and dopamine at the neuronal synapse . This inhibition leads to increased levels of these neurotransmitters in the synaptic cleft, promoting a sense of satiety and reducing appetite. The primary molecular targets are the norepinephrine and serotonin transporters, which are involved in the reuptake process .
Comparación Con Compuestos Similares
Structural Analogs and Isotopic Variants
Sibutramine-d6 is part of a broader family of deuterated and structural analogs used in research and quality control. Key differences lie in substitutions (e.g., methyl, chlorine groups) and deuterium placement, which influence analytical specificity and metabolic stability.
Table 1: Comparative Analysis of this compound and Related Compounds
Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Features | Primary Applications |
---|---|---|---|---|---|
This compound | C₁₇H₂₀D₆ClN | 297.90 | 1216544-25-0 | Six deuterium atoms at methyl positions | Internal standard for LC-MS/MS analysis |
Desmethyl this compound Hydrochloride | C₁₆H₁₉D₆Cl₂N | 308.32 | 1189935-32-7 | Lacks one methyl group; deuterated | Neurotransmitter metabolism studies |
Didesmethyl this compound | C₁₅H₁₆D₆ClN | 257.83 | 1189727-93-2 | Lacks two methyl groups | Impurity reference standard |
(±)-Sibutramine-d6 Hydrochloride Hydrate | C₁₇H₂₀ClD₆N·HCl·H₂O | 340.35 | — | Hydrated form with hydrochloride salt | Analytical reagent preparation |
3-Desmethyl 4-Methyl this compound HCl | C₁₇H₂₁D₆Cl₂N | 327.23 | — | Methyl substitution at position 4 | Research on enantiomerically pure forms |
Desisobutyl-Benzylthis compound | C₂₀H₁₈D₆ClN | 319.90 | — | Benzyl substitution; isobutyl removal | Analysis of weight loss supplements |
4-Deschloro-2-chloro this compound HCl | C₁₇H₂₀D₆ClN·HCl | 322.35 | — | Chlorine repositioned from para to ortho | Laboratory reference material |
Key Research Findings
- Analytical Precision : A comparative study by the Federal University of Rio de Janeiro demonstrated that deuterated analogs like this compound improve method precision, with <5% variability in inter-laboratory validations .
- Metabolic Stability : Desmethyl this compound Hydrochloride (CAS 1189935-32-7) exhibits prolonged stability in hepatic microsome assays, making it critical for studying sibutramine’s metabolic pathways .
- Impurity Profiling : Didesmethyl this compound (CAS 1189727-93-2) is identified as a major degradation product in sibutramine formulations, requiring strict monitoring under ICH guidelines .
Regulatory and Quality Considerations
- The United States Pharmacopeia (USP) recognizes Sibutramine Related Compound D (N-{1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutyl}-N-methylamine hydrochloride) as a critical impurity, necessitating deuterated standards for accurate quantification .
Actividad Biológica
Sibutramine-d6 is a deuterated analogue of sibutramine, a compound that was once widely used as an anti-obesity medication. Understanding its biological activity involves examining its pharmacological mechanisms, metabolic pathways, and clinical implications, particularly in relation to weight management and associated health risks.
This compound (C17H26ClN) functions primarily as a serotonin and norepinephrine reuptake inhibitor (SNRI). This mechanism promotes weight loss by increasing serotonin and norepinephrine levels in the brain, which enhances satiety and reduces appetite. The deuterated form allows for better tracking in metabolic studies without significantly altering its biological activity compared to the non-deuterated counterpart .
Pharmacological Profile
The following table summarizes key characteristics of sibutramine and its metabolites:
Compound Name | Molecular Formula | Mechanism of Action | Unique Features |
---|---|---|---|
Sibutramine | C17H26ClN | Serotonin and norepinephrine reuptake inhibitor | Withdrawn from market due to cardiovascular risks |
Desmethyl Sibutramine | C16H24ClN | Active metabolite of sibutramine | Less potent than parent compound |
This compound | C17H26ClN | Similar to sibutramine | Deuterated for metabolic tracking |
Weight Management
This compound's role in weight management has been explored through various studies. It is known to decrease calorie intake and increase energy expenditure, making it a potential candidate for obesity treatment. However, its clinical use has been limited due to safety concerns.
Cardiovascular Risks
A significant concern regarding sibutramine, including its deuterated form, is the associated cardiovascular risks. A case study reported a 21-year-old woman experiencing cardiac arrest after using weight loss pills containing sibutramine obtained online. This incident highlighted the dangers of non-prescription sibutramine use, especially when combined with other agents that prolong the QT interval .
Psychotic Symptoms
Another area of concern is the potential for psychosis associated with sibutramine use. A report documented a case where a patient developed acute psychosis after consuming herbal slimming products containing sibutramine. This underscores the need for caution when using such compounds, particularly in individuals without prior psychiatric history .
Metabolic Pathways
The metabolism of this compound involves conversion into various metabolites, including desmethylsibutramine. These metabolites retain some biological activity but differ in potency and effects. Understanding these pathways is crucial for assessing the overall impact of the compound on human health.
Propiedades
IUPAC Name |
1-[1-(4-chlorophenyl)cyclobutyl]-3-methyl-N,N-bis(trideuteriomethyl)butan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26ClN/c1-13(2)12-16(19(3)4)17(10-5-11-17)14-6-8-15(18)9-7-14/h6-9,13,16H,5,10-12H2,1-4H3/i3D3,4D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNAANXDKBXWMLN-LIJFRPJRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C1(CCC1)C2=CC=C(C=C2)Cl)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(C(CC(C)C)C1(CCC1)C2=CC=C(C=C2)Cl)C([2H])([2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30662190 | |
Record name | 1-[1-(4-Chlorophenyl)cyclobutyl]-3-methyl-N,N-bis[(~2~H_3_)methyl]butan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30662190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1216544-25-0 | |
Record name | 1-[1-(4-Chlorophenyl)cyclobutyl]-3-methyl-N,N-bis[(~2~H_3_)methyl]butan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30662190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.